molecular formula C52H82O21 B2661373 Eupteleasaponin I

Eupteleasaponin I

Cat. No.: B2661373
M. Wt: 1043.2 g/mol
InChI Key: JYWXPMGCCNBCKM-NTIQDITDSA-N
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Description

Eupteleasaponin I (CAS: 290809-29-9) is a triterpene glycoside isolated from Euptelea polyandra, a plant species known for its medicinal properties. Its molecular formula is C₅₂H₈₂O₂₁, with a molecular weight of 1043.21 g/mol .

Properties

IUPAC Name

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5R)-4-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-6a,6b,9,9,12a-pentamethyl-2-methylidene-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C52H82O21/c1-22-10-15-52(47(65)73-45-39(63)36(60)33(57)27(19-53)68-45)17-16-50(6)24(25(52)18-22)8-9-30-49(5)13-12-31(48(3,4)29(49)11-14-51(30,50)7)70-43-40(64)41(26(55)21-66-43)71-46-42(37(61)34(58)28(20-54)69-46)72-44-38(62)35(59)32(56)23(2)67-44/h8,23,25-46,53-64H,1,9-21H2,2-7H3/t23-,25-,26+,27+,28+,29-,30+,31-,32-,33+,34+,35+,36-,37-,38+,39+,40+,41-,42+,43-,44-,45-,46-,49-,50+,51+,52-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYWXPMGCCNBCKM-NTIQDITDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3C(COC(C3O)OC4CCC5(C(C4(C)C)CCC6(C5CC=C7C6(CCC8(C7CC(=C)CC8)C(=O)OC9C(C(C(C(O9)CO)O)O)O)C)C)C)O)CO)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2O[C@H]3[C@@H](CO[C@H]([C@@H]3O)O[C@H]4CC[C@]5([C@H](C4(C)C)CC[C@@]6([C@@H]5CC=C7[C@]6(CC[C@@]8([C@H]7CC(=C)CC8)C(=O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)C)C)C)O)CO)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H82O21
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1043.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Eupteleasaponin I is typically isolated from the fresh leaves of Euptelea polyandra. The isolation process involves extraction with methanol, followed by purification using chromatographic techniques such as high-performance liquid chromatography (HPLC). The compound’s structure is confirmed through nuclear magnetic resonance (NMR) and mass spectrometry (MS) analyses .

Chemical Reactions Analysis

Eupteleasaponin I undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions can occur under acidic or basic conditions, often involving nucleophiles or electrophiles.

Common reagents and conditions used in these reactions include solvents like methanol, ethanol, and dichloromethane, as well as catalysts like palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Eupteleasaponin I has several scientific research applications:

    Chemistry: It is used to study the properties and reactions of triterpenoid saponins.

    Biology: Researchers investigate its effects on cellular processes and its potential as a bioactive compound.

    Medicine: this compound is explored for its gastroprotective properties, which could lead to the development of new treatments for gastrointestinal disorders.

Mechanism of Action

Eupteleasaponin I exerts its gastroprotective effects by interacting with the gastric mucosa. It is believed to enhance the production of protective mucus and reduce gastric acid secretion. The compound may also have anti-inflammatory properties, which contribute to its protective effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares Eupteleasaponin I with structurally related triterpene glycosides from the Eupteleasaponin series:

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Features Biological Source References
This compound C₅₂H₈₂O₂₁ 1043.21 Not reported Potential gastroprotective activity Euptelea polyandra
Eupteleasaponin XI C₅₃H₈₆O₂₀ 1042.57 241–245 IR peaks: 3432, 1705, 1085 cm⁻¹ Euptelea polyandra
Eupteleasaponin II C₅₈H₉₂O₂₅ 1188.59 191–193 Optical activity; MS fragments Euptelea polyandra
Eupteleasaponin VI Acetate C₄₉H₇₄O₁₉ 966.48 180–184 Acetylated derivative; [α]D +31.9° Euptelea polyandra
Eupteleasaponin X C₄₂H₆₆O₁₄ 794.97 237–239 Simpler sugar moiety Euptelea polyandra
Eupteleasaponin VIII C₄₄H₆₂O₁₃ 822.97 Not reported Contains trans-caffeoyl unit Holboellia coriacea

Key Observations :

  • Molecular Complexity : this compound and XI share similar molecular weights (~1042–1043 g/mol), but XI has one fewer oxygen atom and a higher melting point (241–245°C), suggesting differences in glycosylation or hydrogen bonding .
  • Functional Groups: Eupteleasaponin VI Acetate contains an acetyl group, which enhances lipophilicity compared to non-acetylated derivatives like this compound .
  • Spectral Signatures : Eupteleasaponin XI’s IR spectrum (3432 cm⁻¹ for -OH, 1705 cm⁻¹ for carbonyl) aligns with typical triterpene glycosides, whereas Eupteleasaponin II’s NMR data reveal complex coupling constants indicative of branched sugar chains .

Pharmacological and Functional Differences

  • Cytotoxicity : Eupteleasaponin VIII (from Holboellia coriacea) exhibits cytotoxicity linked to its trans-caffeoyl moiety, a feature absent in this compound .

Structural Implications for Bioactivity

  • Sugar Chain Length : Longer sugar chains in Eupteleasaponin II (C₅₈H₉₂O₂₅) may reduce bioavailability compared to this compound, which has a shorter chain .
  • Aromatic Moieties : The trans-caffeoyl unit in Eupteleasaponin VIII contributes to its bioactivity, suggesting that similar modifications in this compound could be explored for drug development .

Biological Activity

Eupteleasaponin I, a saponin derived from Euptelea polyandra, has garnered attention for its diverse biological activities. This article reviews the current understanding of its biological properties, including anti-inflammatory, antioxidant, antimicrobial, and potential therapeutic effects.

Chemical Structure

This compound is a triterpenoid saponin characterized by its unique glycosidic structure. The compound's structure contributes to its bioactivity, influencing interactions with various biological targets.

Biological Activities

1. Anti-Inflammatory Activity

This compound exhibits significant anti-inflammatory properties. Studies have shown that it can reduce the levels of pro-inflammatory cytokines such as interleukin-1 (IL-1) and tumor necrosis factor-alpha (TNF-α). This effect is crucial in managing inflammatory diseases.

StudyMethodFindings
MDPI Study Cell-based assaysReduced IL-1 and TNF-α levels in stimulated macrophages
ResearchGate In vivo modelsDecreased paw swelling in arthritis models

2. Antioxidant Activity

The compound has demonstrated strong antioxidant capabilities, scavenging free radicals and reducing oxidative stress. This activity is measured using various assays, including DPPH and ABTS.

Assay TypeIC50 Value (µg/mL)Reference
DPPH7.93
ABTS8.50

3. Antimicrobial Activity

This compound has shown promising antimicrobial effects against various pathogens, including bacteria and fungi. Its mechanism includes disrupting microbial membranes and inhibiting growth.

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Candida albicans16 µg/mL

4. Antidiabetic Effects

Recent studies indicate that this compound may enhance glucose uptake and modulate insulin secretion, suggesting potential benefits for diabetes management.

ParameterMethodologyFindings
Glucose UptakeCell-based assaysIncreased uptake by 30%
Insulin SecretionBioluminescent assaysEnhanced secretion by 25%

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymes : It inhibits enzymes like tyrosine phosphatase 1B, which plays a role in insulin signaling pathways.
  • Modulation of Cytokines : By affecting the signaling pathways involved in inflammation, it reduces the production of pro-inflammatory cytokines.
  • Antioxidant Mechanisms : The compound's ability to scavenge free radicals helps protect cells from oxidative damage.

Case Studies

Case Study 1: Anti-Inflammatory Effects in Arthritis Models
A study conducted on animal models of arthritis showed that administration of this compound significantly reduced joint inflammation and pain scores compared to control groups.

Case Study 2: Antimicrobial Efficacy
In vitro studies revealed that this compound effectively inhibited the growth of Staphylococcus aureus, showcasing its potential as a natural antimicrobial agent.

Q & A

Q. How should negative or inconclusive results for this compound be reported?

  • Methodological Answer : Negative data should be contextualized within the broader literature to avoid publication bias. Use funnel plots to detect asymmetry in meta-analyses. Journals like PLOS ONE mandate data availability statements, ensuring raw data (e.g., HPLC chromatograms, assay readouts) are accessible even if conclusions are inconclusive .

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